molecular formula C26H31ClN2O5S B12429048 Zuclopenthixol-d4 (succinate salt)

Zuclopenthixol-d4 (succinate salt)

Cat. No.: B12429048
M. Wt: 523.1 g/mol
InChI Key: KUEAHHOXAMWWOW-CGXKMPBESA-N
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Description

Zuclopenthixol-d4 (succinate salt) is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. Zuclopenthixol is known for its antipsychotic properties and acts as an antagonist at dopamine D1 and D2 receptors. The deuterium labeling in Zuclopenthixol-d4 is used primarily for scientific research, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol-d4 (succinate salt) involves the deuteration of Zuclopenthixol. The process typically includes the introduction of deuterium atoms into the molecular structure of Zuclopenthixol. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The final product is then converted into its succinate salt form to enhance its stability and solubility .

Industrial Production Methods: Industrial production of Zuclopenthixol-d4 (succinate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced deuteration techniques and high-performance liquid chromatography (HPLC) is common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Zuclopenthixol-d4 (succinate salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Zuclopenthixol-d4 .

Scientific Research Applications

Zuclopenthixol-d4 (succinate salt) has a wide range of scientific research applications:

Mechanism of Action

Zuclopenthixol-d4 (succinate salt) exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. Additionally, Zuclopenthixol-d4 has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Uniqueness: Zuclopenthixol-d4 (succinate salt) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .

Properties

Molecular Formula

C26H31ClN2O5S

Molecular Weight

523.1 g/mol

IUPAC Name

butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2;

InChI Key

KUEAHHOXAMWWOW-CGXKMPBESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O

Origin of Product

United States

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